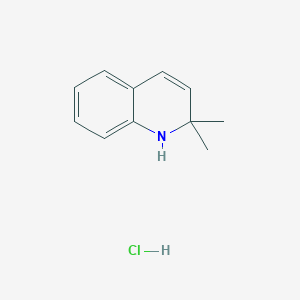
2,2-二甲基-1,2-二氢喹啉盐酸盐
描述
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN and a molecular weight of 195.69 . It is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of quinoline and its hydrogenated derivatives, such as 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride, often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . A plausible mechanism begins with the formation of the key alkenylnickel species .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride consists of a double ring structure and a heteroatom (N) in its molecules . This allows the compound to be employed in various transformations .Chemical Reactions Analysis
The compound can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 195.69 .科学研究应用
化学合成和反应性2,2-二甲基-1,2-二氢喹啉衍生物的反应性和化学合成应用在有机化学中很重要。例如,使用氯化亚铜在回流甲苯中使 N-(1,1-二甲基炔丙基)苯胺环化,得到 6-取代的 2,2-二甲基-1,2-二氢喹啉。这些化合物表现出多种反应性,例如氯化生成二氯-四氢喹啉,可以通过选择性脱氯、环氧化和氧汞化进一步改性以生成各种衍生物。这些反应突出了 2,2-二甲基-1,2-二氢喹啉衍生物在合成化学中的多功能性,能够产生具有广泛应用潜力的化合物,例如在药物化学和材料科学中 (Williamson & Ward,2005)。
抗真菌和抗菌特性研究表明 2,2-二甲基-1,2-二氢喹啉衍生物在开发抗真菌和抗菌剂方面具有潜力。例如,某些衍生物已被证明具有抗真菌活性,突出了这些化合物被开发成新型抗真菌药物或农业杀真菌剂的潜力。这些衍生物的结构修饰可以显着影响其生物活性,为靶向治疗的发展提供了一条途径 (Surikova 等,2011)。
光物理性质和材料科学应用与 2,2-二甲基-1,2-二氢喹啉密切相关的苯并喹啉衍生物的光物理性质已经过研究,以了解其在材料科学中的潜在应用,特别是在荧光材料和传感器开发中。这些研究表明,结构修饰(如脱氢)可以极大地改变这些化合物的な光物理行为,这可能有助于设计具有特定光学性质的新材料 (Kundu 等,2016)。
抗缺氧活性和潜在治疗应用对某些 2,2-二甲基-1,2-二氢喹啉衍生物的抗缺氧活性的探索性研究已经确定了在该领域具有显着作用的化合物。这些化合物,特别是那些以 N-R-酰胺合成的化合物,显示出有希望的抗缺氧活性,表明可能对与缺氧相关的疾病具有治疗应用。它们本质上无毒的特性进一步支持了它们适合进行进一步药理测试 (Ukrainets 等,2014)。
作用机制
Target of Action
The primary target of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is the glucocorticoid receptor (GCR) . The GCR is a member of the cytoplasmic steroid receptors, which are the target molecules for the actions of endocrine gluco- and mineralo-corticoid, oestrogenic and protestagenic hormones .
Mode of Action
The compound acts as a selective, non-steroidal antagonist at the glucocorticoid receptor . This means it binds to the GCR and blocks its activity, preventing the receptor from carrying out its normal function.
Biochemical Pathways
The interaction of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride with the GCR initiates a variety of signal transcription reactions and translocation of the steroid–receptor complex to the cell nucleus . On binding to nuclear glucocorticoid response elements, the steroid either causes transactivation, the active expression of biologically active proteins, or transrepression, the inhibition of protein expression .
安全和危害
未来方向
While specific future directions for 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride are not mentioned in the search results, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
生化分析
Biochemical Properties
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of genes involved in oxidative stress response and apoptosis . Additionally, it can modulate signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group . This binding prevents the enzyme from metabolizing its substrates, leading to an accumulation of these substrates in the cell. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to the compound can lead to changes in cellular function, such as altered gene expression and metabolic activity. These effects are often observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects . For instance, high doses of the compound can lead to oxidative stress and apoptosis in cells. Threshold effects are also observed, where a certain dosage is required to elicit a significant biological response.
Metabolic Pathways
2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of many endogenous and exogenous compounds . The compound can affect metabolic flux and alter the levels of metabolites in the cell. For example, by inhibiting cytochrome P450 enzymes, it can lead to an accumulation of certain metabolites, which can have downstream effects on cellular function.
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, which can affect its localization and accumulation. For instance, binding to cytoplasmic proteins can lead to its retention within the cytoplasm, while binding to nuclear proteins can facilitate its transport into the nucleus.
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-1,2-dihydroquinoline hydrochloride is crucial for its activity and function. The compound can be localized to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria . This localization is often mediated by targeting signals or post-translational modifications. For example, the compound may be directed to the mitochondria through mitochondrial targeting sequences, where it can exert its effects on mitochondrial function and metabolism.
属性
IUPAC Name |
2,2-dimethyl-1H-quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-11(2)8-7-9-5-3-4-6-10(9)12-11;/h3-8,12H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWCOINGAPCVGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC=CC=C2N1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



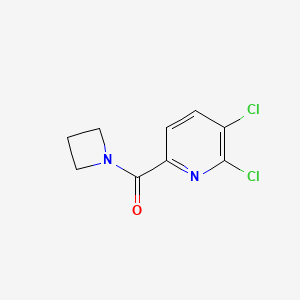
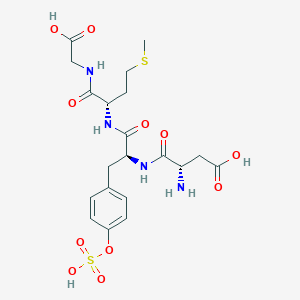


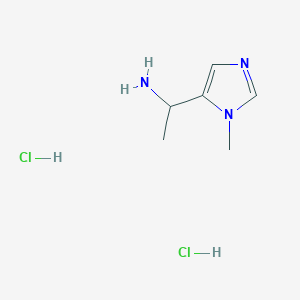
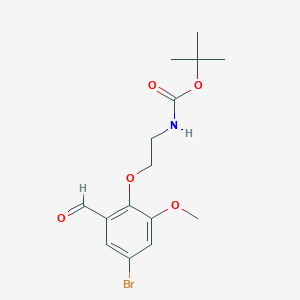


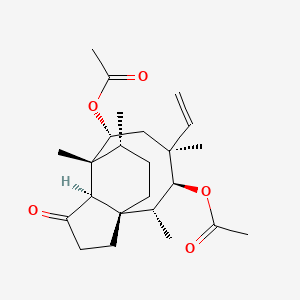
![3-[(Azetidin-1-yl)methyl]-2-chloropyridine](/img/structure/B1459922.png)

![2-[[3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl]methyl] Rizatriptan Benzoate](/img/structure/B1459924.png)
![6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B1459925.png)
